molecular formula C8H10N2O2 B1589808 Ethyl 3-methylpyrazine-2-carboxylate CAS No. 25513-92-2

Ethyl 3-methylpyrazine-2-carboxylate

Cat. No. B1589808
CAS RN: 25513-92-2
M. Wt: 166.18 g/mol
InChI Key: OZDZUPFOJNCJNW-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O2 . It is typically found in roasted foods due to Maillard reaction and pyrolysis of serine and threonine .


Molecular Structure Analysis

The molecular structure of Ethyl 3-methylpyrazine-2-carboxylate consists of a pyrazine ring with an ethyl ester group and a methyl group attached . The structure is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .


Physical And Chemical Properties Analysis

Ethyl 3-methylpyrazine-2-carboxylate is a solid at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Chemical Synthesis and Biological Activity

Ethyl 3-methylpyrazine-2-carboxylate has been a subject of interest in various fields of chemical and biological research. One of its major applications includes the synthesis of complex chemical compounds and exploration of their biological activities. For instance, it has been identified as a major component in the gland secretions of male pronghorns, hinting at its role in animal behavior and communication (Wood, 2011). Moreover, derivatives of ethyl 3-methylpyrazine-2-carboxylate have been synthesized and evaluated for their anti-inflammatory properties, furthering our understanding of their potential therapeutic applications (Abignente et al., 1992).

Chemical Synthesis and Novel Compound Formation

The compound also plays a crucial role in the synthesis of novel chemical structures. Research has demonstrated its use in creating new compounds with potential pharmaceutical applications. For instance, it has been utilized in synthesizing new pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles (Ghozlan et al., 2014). Such syntheses expand the repertoire of chemical structures available for drug development and research.

Coordination Chemistry and Transition Metal Complexes

Ethyl 3-methylpyrazine-2-carboxylate has also been explored in the field of coordination chemistry. It has been used to create complexes with transition metals, which are then characterized for their magnetic and spectroscopic properties (Seubert et al., 2011). These studies are vital for the development of new materials with potential applications in electronics, catalysis, and more.

Photoluminescent Properties and Material Science

In the realm of material science, ethyl 3-methylpyrazine-2-carboxylate has been utilized to study the photoluminescent properties of various compounds. For example, silver(I) coordination compounds based on this molecule have been synthesized and characterized to understand their thermal stabilities and photoluminescent behaviors (Zhang et al., 2015). Such research is crucial for the development of new photoluminescent materials for use in lighting, displays, and sensors.

Safety And Hazards

Ethyl 3-methylpyrazine-2-carboxylate is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

ethyl 3-methylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-6(2)9-4-5-10-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDZUPFOJNCJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474407
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylpyrazine-2-carboxylate

CAS RN

25513-92-2
Record name Ethyl 3-methylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-pyrazine-2-carboxylic acid (10 g) (commercially available) and N,N-dimethylformamide (“DMF”) (1 drop) in dichloromethane (20 ml) at ambient temperature was added drop wise oxalyl chloride (2.57 ml). The reaction mixture was stirred at ambient temperature for 1 hour. The reaction mixture was concentrated and the residue dissolved in dichloromethane (20 ml). Triethylamine (4.04 ml) was added to this solution followed by drop wise addition of ethanol (10 ml). The reaction mixture was stirred at ambient temperature for one hour and then concentrated. The residue was purified by chromatography on silica gel (eluent: 0-10% v/v ethyl acetate in iso-hexane) to give 3-methyl-pyrazine-2-carboxylic acid ethyl ester (9.85 g). MH+=167, RT=0.73 min (Method A). 1H-NMR (400 MHz, CDCl3): 8.61 (d, 1H), 8.54 (d, 1H), 4.49 (q, 2H), 2.85 (s, 3H), 1.46 (t, 3H) ppm.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.57 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MP Mertes, AJ Lin - Journal of Medicinal Chemistry, 1970 - ACS Publications
Analogs of N5, N10-methylenetetrahydrofolic acid were designed and synthesized in an effort to define the essential features of cofactor binding and inhibition of the enzyme, …
Number of citations: 19 pubs.acs.org
D Aparicio, OA Attanasi, P Filippone… - The Journal of …, 2006 - ACS Publications
… -2-carboxylates 5b−e and Ethyl 3-Methylpyrazine-2-carboxylate 9k (See Scheme 4). A … To obtain ethyl 3-methylpyrazine-2-carboxylate 9k, a solution of 1,2-diaza-1,3-butadienes 1a…
Number of citations: 147 pubs.acs.org
K Fang, XH Zhang, YT Han, GR Wu, DS Cai… - International Journal of …, 2018 - mdpi.com
Hederagenin (He) is a novel triterpene template for the development of new antitumor compounds. In this study, 26 new He–pyrazine derivatives were synthetized in an attempt to …
Number of citations: 16 www.mdpi.com
AJ Lin - 1969 - search.proquest.com
… Although the corresponding acid was synthesized by a Japanese group, ethyl 3-methylpyrazine-2-carboxylate (70) … Ethyl 3-methylpyrazine 2-carboxylate (70) Ethyl 2,3-dioxobutyrate88 …
Number of citations: 0 search.proquest.com

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